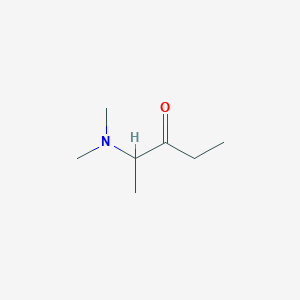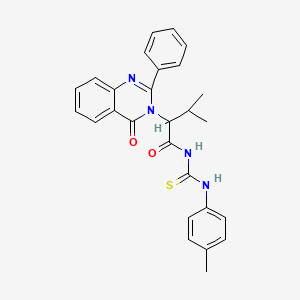
Oxiranecarboxamide,N-methoxy-N,3,3-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxyphenyl group, a thiazolyl group, and an oxopentyl group. It is known for its diverse applications in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Methoxyphenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 3-methoxyphenyl halides in the presence of a base.
Formation of the Thiazolyl Group: The thiazolyl group is introduced through the reaction of the piperazine derivative with thioamides or thioesters under acidic or basic conditions.
Addition of the Oxopentyl Group: The final step involves the acylation of the piperazine derivative with pentanoyl chloride in the presence of a base to form the oxopentyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, bases, solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
作用機序
The mechanism of action of Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, leading to its diverse biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(3-Methoxyphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
Uniqueness
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C19H25N3O2S |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
1-[4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C19H25N3O2S/c1-3-4-8-18(23)21-9-11-22(12-10-21)19-20-17(14-25-19)15-6-5-7-16(13-15)24-2/h5-7,13-14H,3-4,8-12H2,1-2H3 |
InChIキー |
RCHYGYSJYLURQT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)




![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)

![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)
![1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)](/img/structure/B13793537.png)
